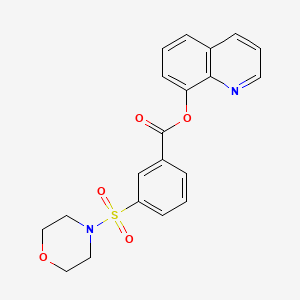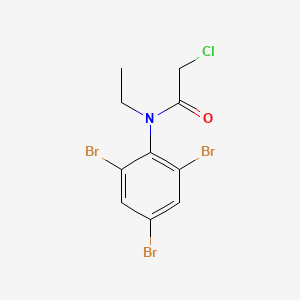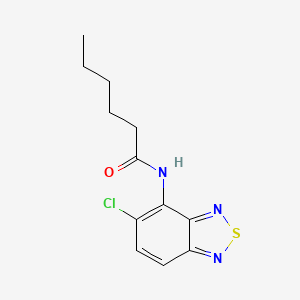![molecular formula C28H27NO4 B15017070 heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate](/img/structure/B15017070.png)
heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate is a complex organic compound with the molecular formula C28H27NO4. This compound is characterized by its unique structure, which includes a heptyl chain, a benzoate group, and an indenoisoquinoline core.
Preparation Methods
The synthesis of heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzoate group or the heptyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups in the indenoisoquinoline core, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate has several scientific research applications:
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The indenoisoquinoline core is known to intercalate with DNA, disrupting the replication and transcription processes. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Heptyl 4-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)benzoate can be compared with other similar compounds, such as:
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: This compound has a similar structure but includes chlorine atoms, which may alter its chemical and biological properties.
Heptyl 2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate:
The uniqueness of this compound lies in its specific structure and the absence of halogen substitutions, which may influence its interactions with biological targets and its overall reactivity.
Properties
Molecular Formula |
C28H27NO4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
heptyl 4-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)benzoate |
InChI |
InChI=1S/C28H27NO4/c1-2-3-4-5-6-17-33-28(32)20-9-13-21(14-10-20)29-26(30)22-15-11-18-7-8-19-12-16-23(27(29)31)25(22)24(18)19/h9-16H,2-8,17H2,1H3 |
InChI Key |
HGNPWTPPIXHBOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(CC5)C=C3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-3-{[(2-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017002.png)

![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15017022.png)
![N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15017025.png)
![5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B15017026.png)
![N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B15017039.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15017047.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B15017053.png)
acetyl}hydrazinylidene)-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B15017054.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B15017062.png)
![2-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B15017077.png)

![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B15017091.png)
